Cas no 2093472-06-9 (N-[(1S)-1-cyanoethyl]-4,4-difluorocyclohexane-1-carboxamide)
![N-[(1S)-1-cyanoethyl]-4,4-difluorocyclohexane-1-carboxamide structure](https://www.kuujia.com/scimg/cas/2093472-06-9x500.png)
N-[(1S)-1-cyanoethyl]-4,4-difluorocyclohexane-1-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- AKOS034802499
- EN300-6630997
- 2093472-06-9
- N-[(1S)-1-cyanoethyl]-4,4-difluorocyclohexane-1-carboxamide
-
- Inchi: 1S/C10H14F2N2O/c1-7(6-13)14-9(15)8-2-4-10(11,12)5-3-8/h7-8H,2-5H2,1H3,(H,14,15)/t7-/m0/s1
- InChI Key: MGCAVQCMPBZHNX-ZETCQYMHSA-N
- SMILES: FC1(CCC(C(N[C@H](C#N)C)=O)CC1)F
Computed Properties
- Exact Mass: 216.10741940g/mol
- Monoisotopic Mass: 216.10741940g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 285
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 52.9Ų
N-[(1S)-1-cyanoethyl]-4,4-difluorocyclohexane-1-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6630997-0.05g |
N-[(1S)-1-cyanoethyl]-4,4-difluorocyclohexane-1-carboxamide |
2093472-06-9 | 95.0% | 0.05g |
$212.0 | 2025-03-13 |
N-[(1S)-1-cyanoethyl]-4,4-difluorocyclohexane-1-carboxamide Related Literature
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
-
Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
-
Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367
Additional information on N-[(1S)-1-cyanoethyl]-4,4-difluorocyclohexane-1-carboxamide
N-[(1S)-1-cyanoethyl]-4,4-difluorocyclohexane-1-carboxamide: A Comprehensive Overview
The compound CAS No 2093472-06-9, also known as N-[(1S)-1-cyanoethyl]-4,4-difluorocyclohexane-1-carboxamide, is a highly specialized organic compound with significant applications in various fields. This compound has garnered attention due to its unique structural properties and potential uses in pharmaceuticals, agrochemicals, and advanced materials. The molecule combines a cyclohexane ring with fluorine substituents and a cyanoethyl group, making it a versatile building block for further chemical modifications.
Recent studies have highlighted the importance of fluorinated compounds in drug discovery, particularly due to their ability to enhance pharmacokinetic properties such as bioavailability and metabolic stability. The presence of two fluorine atoms on the cyclohexane ring in N-[(1S)-1-cyanoethyl]-4,4-difluorocyclohexane-1-carboxamide contributes to its unique electronic and steric properties. These characteristics make it an ideal candidate for exploring novel therapeutic agents targeting various disease states.
The synthesis of this compound involves a multi-step process that includes the preparation of the cyclohexane derivative followed by the introduction of the cyanoethyl group. Researchers have optimized these steps to achieve high yields and purity levels, ensuring the compound's suitability for downstream applications. The stereochemistry at the (1S) position is critical, as it influences the compound's interactions with biological targets and its overall activity.
In terms of biological activity, N-[(1S)-1-cyanoethyl]-4,4-difluorocyclohexane-1-carboxamide has shown promise in preliminary assays targeting enzyme inhibition and receptor modulation. For instance, recent findings suggest that this compound may inhibit certain kinases involved in cancer progression. Additionally, its ability to modulate G-protein coupled receptors (GPCRs) has opened avenues for exploring its potential in treating neurological disorders.
From a structural standpoint, the cyclohexane ring provides rigidity to the molecule, while the cyanoethyl group introduces hydrogen bonding capabilities. This combination allows for fine-tuning of the compound's solubility and permeability properties, which are crucial for drug delivery systems. Furthermore, the fluorine atoms enhance lipophilicity without significantly compromising aqueous solubility—a balance that is often challenging to achieve in medicinal chemistry.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities of N-[(1S)-1-cyanoethyl]-4,4-difluorocyclohexane-1-carboxamide to various protein targets with high accuracy. These simulations have provided valuable insights into the molecular interactions that govern its bioactivity. For example, molecular docking studies have revealed that the compound can bind effectively to pockets within target enzymes, suggesting a potential mechanism of action.
In terms of environmental impact, studies on the degradation pathways of fluorinated compounds have raised concerns about their persistence in ecosystems. However, preliminary data on CAS No 2093472-06-9 indicate that it undergoes rapid biodegradation under specific conditions, mitigating potential environmental risks. This information is crucial for ensuring sustainable practices during large-scale production and use.
The stereochemistry of this compound plays a pivotal role in its pharmacological profile. The (1S) configuration ensures optimal alignment with biological targets, enhancing its efficacy while minimizing off-target effects. Chiral resolution techniques have been employed to isolate this enantiomer from racemic mixtures, ensuring consistent quality and performance across different batches.
Looking ahead, ongoing research aims to explore the potential of N-[(1S)-1-cyanoethyl]-4,4-difluorocyclohexane-1-carboxamide as a lead compound for developing next-generation therapies. Its modular structure allows for easy modification at various positions on the cyclohexane ring or cyanoethyl group, enabling researchers to tailor its properties for specific therapeutic applications.
In conclusion, CAS No 2093472-06-9 represents a significant advancement in organic synthesis and drug discovery. Its unique combination of structural features and promising biological activity positions it as a valuable tool for addressing unmet medical needs. As research continues to unfold, this compound is expected to contribute significantly to the development of innovative solutions across diverse industries.
2093472-06-9 (N-[(1S)-1-cyanoethyl]-4,4-difluorocyclohexane-1-carboxamide) Related Products
- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)
- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)
- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)
- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)
- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)
- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)
- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)




